molecular formula C8H13BrO2 B1323572 Ethyl 5-bromo-5-hexenoate CAS No. 485320-24-9

Ethyl 5-bromo-5-hexenoate

Cat. No. B1323572
M. Wt: 221.09 g/mol
InChI Key: TUFYYHHBZMEIAW-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-5-hexenoate is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of a bromine atom and an ester functional group, which makes it a versatile reagent in organic synthesis. The compound's utility is highlighted in the preparation of chiral intermediates, polymers, and other complex organic structures.

Synthesis Analysis

The synthesis of derivatives of ethyl 5-bromo-5-hexenoate is a key step in the production of chiral building blocks for cyclohexane rings, as demonstrated in the synthesis of optically active 5-(tert-butyldimethylsiloxy)-2-cyclohexenone and its derivatives . Another study describes the synthesis of Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, a chiral synthon for the β-hydroxy-δ-lactone portion of Mevinolin and Compactin, which involves the regiospecific ring opening of a tetrahydrofuran derivative . Additionally, the synthesis of 3-bromo-4,5-dihydroxybenzyl ethyl ether from vanillin through a series of reactions including bromination and etherification indicates the potential of ethyl 5-bromo-5-hexenoate derivatives in producing bioactive compounds .

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 5-bromo-5-hexenoate can be characterized using various spectroscopic techniques and X-ray diffraction (XRD). For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was synthesized and characterized by spectroscopic methods and XRD, providing insights into the intermolecular contacts and molecular geometry . The crystal structures of related compounds have also been determined by XRD, which helps in understanding the conformations of these structures .

Chemical Reactions Analysis

Ethyl 5-bromo-5-hexenoate and its derivatives undergo a variety of chemical reactions. For example, the compound synthesized in reacts with cyanocuprates to afford trans- and cis-addition products, which can further undergo β-elimination reactions. The copolymerization of ethylene and 5-hexen-1-ol, a related compound, using a zirconium-based catalyst, demonstrates the potential of ethyl 5-bromo-5-hexenoate derivatives in polymer chemistry . Furthermore, the synthesis of ethyl 6-bromosorbate involves allylic bromination, which is a reaction that can be applied to ethyl 5-bromo-5-hexenoate for the preparation of various reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-bromo-5-hexenoate derivatives can be inferred from related compounds. For instance, the study of conformational isomerism in (E)-2-[(4-bromophenylimino)methyl]-5-(diethylamino)phenol provides insights into the non-covalent interactions and crystal packing arrangements that may be relevant to ethyl 5-bromo-5-hexenoate . The unusual Friedel-Crafts reactions described in also shed light on the reactivity of phenolates with diethyl vinylcyclopropane-1,1-dicarboxylates, which could be analogous to reactions involving ethyl 5-bromo-5-hexenoate.

Scientific Research Applications

  • Synthesis of Prostaglandins and Alkanoic Acid Derivatives : Ethyl 6-bromosorbate, a derivative of Ethyl 5-bromo-5-hexenoate, is noted for its role as an intermediate in the preparation of Wittig and Horner-type reagents. These reagents are crucial in the synthesis of polyenes with terminal carboxylic ester functions, particularly in the synthesis of prostaglandins and various alkanoic acid derivatives (Koning, Subramanian-Erhart, & Huisman, 1973).

  • Stereoselective Preparation and Functionalization : Ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates, synthesized from reactions involving Ethyl 5-bromo-5-hexenoate derivatives, have been used for stereoselective preparation and functionalization. This includes methods for enriching cis-isomers and transformations into various compounds (Matsui et al., 1986).

  • Electrochemical Conjugate Additions : In electrochemical studies, derivatives of Ethyl 5-bromo-5-hexenoate have been used as reactants to produce conjugate addition products. These reactions explore regioselectivities and reaction pathways in organic synthesis (Satoh, Suginome, & Tokuda, 1981).

  • Radical Cyclization and Intermolecular Carbonyl Addition : Research demonstrates the use of Ethyl 5-bromo-5-hexenoate derivatives in sequential radical cyclization and intermolecular carbonyl addition reactions. This process, promoted by samarium (II) iodide, is significant in organic synthesis, particularly in the formation of ketyl olefin cyclizations (Molander & Kenny, 1991).

  • Allylic Rearrangement Studies : The allylic rearrangement of compounds like 5,5,5-Trichloro-3-penten-2-one, which are related to Ethyl 5-bromo-5-hexenoate, has been explored. These studies are significant in understanding the mechanisms of allylic rearrangement in organic chemistry (Takeda, Tsuboi, Moriwake, & Hirata, 1972).

  • Copolymerization in Polymer Chemistry : Ethyl 5-bromo-5-hexenoate derivatives have been used in copolymerization processes with ethylene, which is pivotal in polymer chemistry. The studies explore the effect of polar comonomers on polymerization rates and catalyst deactivation (Aaltonen & Löfgren, 1997).

  • Total Synthesis of Natural Products : The total synthesis of natural products like 3-epi-juruenolide C has been achieved starting from Ethyl 5-bromo-5-hexenoate derivatives. These syntheses incorporate regioselective bromination and face-selective hydrogenation, highlighting the compound's role in complex organic syntheses (Kutsumura, Inagaki, Kiriseko, & Saito, 2019).

  • Cross-Coupling Reactions in Organic Synthesis : Ethyl 5-bromo-5-hexenoate derivatives have been utilized in cross-coupling reactions, especially in the synthesis of conjugated 2,4-Alkadienoates. These reactions are crucial in the field of organic chemistry for the formation of complex molecules (Yanagi, Oh-e, Miyaura, & Suzuki, 1989).

Safety And Hazards

The safety data sheet for Ethyl 5-bromo-5-hexenoate suggests that any clothing contaminated by the product should be immediately removed . It also advises moving out of the dangerous area and consulting a physician .

Relevant Papers The search results did not provide specific peer-reviewed papers related to Ethyl 5-bromo-5-hexenoate .

properties

IUPAC Name

ethyl 5-bromohex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c1-3-11-8(10)6-4-5-7(2)9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFYYHHBZMEIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641093
Record name Ethyl 5-bromohex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-5-hexenoate

CAS RN

485320-24-9
Record name Ethyl 5-bromo-5-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485320-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromohex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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